2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid
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Overview
Description
2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O3S. It is known for its unique structure, which includes a triazine ring substituted with a methyl group, a carboxylic acid group, and a sulfanylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The triazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-as-triazin-6-carbonsaeure
- Oxolinic acid
- Cycloalkanes
Uniqueness
Compared to similar compounds, 2-Methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its structure allows for a wide range of modifications, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
6945-55-7 |
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Molecular Formula |
C5H5N3O3S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
2-methyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C5H5N3O3S/c1-8-5(12)6-3(9)2(7-8)4(10)11/h1H3,(H,10,11)(H,6,9,12) |
InChI Key |
RABODVWGDSGQRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NC(=O)C(=N1)C(=O)O |
Origin of Product |
United States |
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